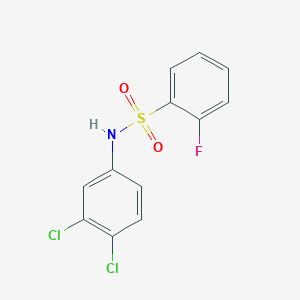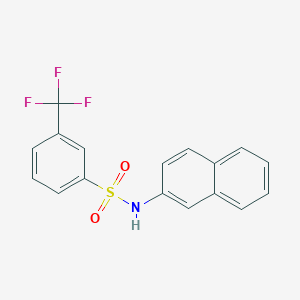![molecular formula C17H15NO6 B270545 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the class of matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for maintaining tissue structure and function. MMPs are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, angiogenesis, and cancer invasion and metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme, preventing the cleavage of ECM proteins. MMPs are involved in the degradation of various ECM proteins, such as collagen, elastin, and fibronectin, which are essential for maintaining tissue structure and function. Inhibition of MMP activity by 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can lead to the accumulation of ECM proteins, which can affect cell behavior and tissue remodeling.
Biochemical and physiological effects:
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and the MMPs inhibited. In cancer cells, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to inhibit cell migration, invasion, and angiogenesis, which are essential for tumor growth and metastasis. In arthritis, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to reduce inflammation and joint destruction by inhibiting MMP activity. In cardiovascular diseases, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been shown to reduce atherosclerosis and plaque formation by inhibiting MMP activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has several advantages as a tool compound for MMP research. It is a potent and selective inhibitor of MMPs, with a broad range of inhibitory activity. It can be used in various cell types and animal models to investigate the role of MMPs in various biological processes. However, 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid also has some limitations. It has poor solubility in water, which can affect its bioavailability and potency. It can also inhibit other enzymes, such as cysteine proteases, which can affect the interpretation of the results.
Direcciones Futuras
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. However, there are still many unanswered questions regarding its efficacy and safety. Future research directions could include the development of more potent and selective MMP inhibitors, the investigation of the role of MMPs in other diseases, such as neurodegenerative diseases and infectious diseases, and the exploration of new therapeutic targets for MMP inhibition.
Métodos De Síntesis
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can be synthesized by various methods, including the reaction of 4-aminobenzoic acid with 1,3-benzodioxole-5-carboxylic acid, followed by acylation with butyric anhydride. The purity and yield of 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid can be improved by chromatographic techniques, such as HPLC or recrystallization.
Aplicaciones Científicas De Investigación
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been widely used as a tool compound to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, with varying potency. 4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid has been used to study the effects of MMP inhibition on cell migration, invasion, angiogenesis, and apoptosis. It has also been used to investigate the role of MMPs in various diseases, such as cancer, arthritis, and cardiovascular diseases.
Propiedades
Nombre del producto |
4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid |
|---|---|
Fórmula molecular |
C17H15NO6 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
4-[4-(1,3-benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15NO6/c19-16(7-8-17(20)21)18-11-1-3-12(4-2-11)24-13-5-6-14-15(9-13)23-10-22-14/h1-6,9H,7-8,10H2,(H,18,19)(H,20,21) |
Clave InChI |
SWJIBJMKYFCRKI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



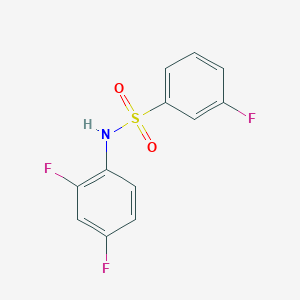
![Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270464.png)
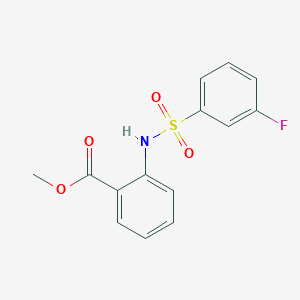
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)
![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)
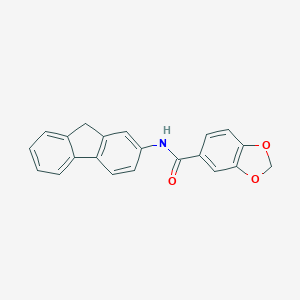
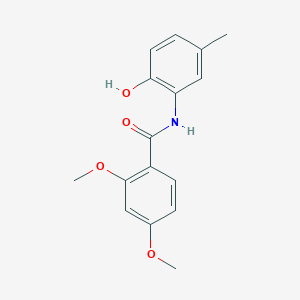
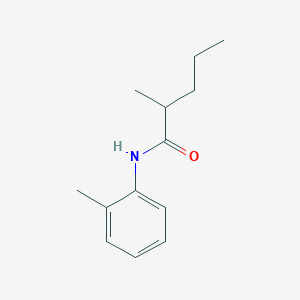
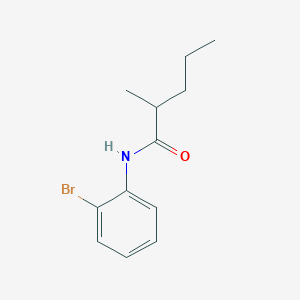
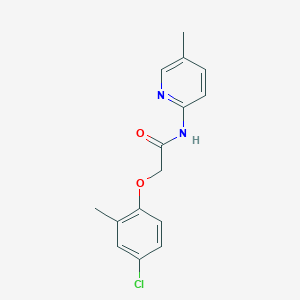
![Ethyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270489.png)
![Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270491.png)
